Methyl (2-butoxyethyl)carbamate
Description
Methyl (2-butoxyethyl)carbamate is a carbamate derivative characterized by a carbamate functional group (-O(CO)N-) linked to a methyl group and a 2-butoxyethyl chain. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition, pesticidal properties, and therapeutic applications . Carbamates generally exhibit hydrolytic stability greater than esters but less than ureas, making them suitable for prodrug designs or controlled-release applications .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl N-(2-butoxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
PSDHENGODDCTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2-butoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl(2-butoxyethyl)carbamate often involves large-scale reactors where 2-butoxyethanol and methyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-butoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols and amines.
Scientific Research Applications
Methyl(2-butoxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of methyl(2-butoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in pests. This inhibition is often achieved through the formation of a stable complex between the carbamate and the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 2-butoxyethyl chain in Methyl (2-butoxyethyl)carbamate distinguishes it from other carbamates. Key comparisons include:
- Stability : Hydrolysis rates of carbamates depend on substituents. For example, 2-butoxyethyl nicotinate (a structurally similar ester) hydrolyzes rapidly (t₁/₂ < 15 min) in human serum albumin , but carbamates generally resist hydrolysis better than esters.
Tables
Table 1: Comparative Physicochemical Properties
(See above table under Section 2.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
